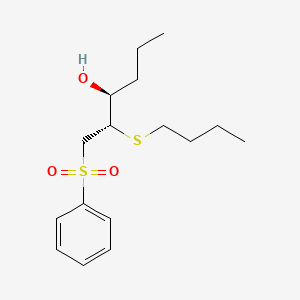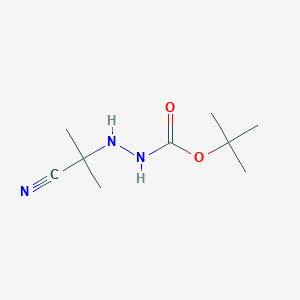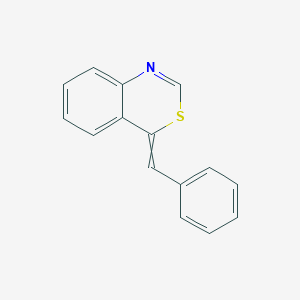
2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of pyrene boronic acid with a fluorene derivative under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential use in bioimaging.
Medicine: Investigated for its potential therapeutic properties, such as anticancer activity.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene depends on its specific application. In organic electronics, its unique electronic properties allow it to function as a semiconductor. In biological systems, it may interact with cellular components through π-π stacking interactions and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Diphenyl-9,9-dimethyl-9H-fluorene
- 2,9-Diphenyl-9H-fluorene
- 2,9-Bis(4-methoxyphenyl)-9H-fluorene
Uniqueness
2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene is unique due to the presence of pyrene groups, which enhance its electronic properties and make it suitable for applications in organic electronics and photonics. The combination of pyrene and fluorene units provides a unique structure that can be tailored for specific applications.
Propriétés
Numéro CAS |
900532-80-1 |
|---|---|
Formule moléculaire |
C51H30 |
Poids moléculaire |
642.8 g/mol |
Nom IUPAC |
1-(9-phenyl-2-pyren-1-ylfluoren-9-yl)pyrene |
InChI |
InChI=1S/C51H30/c1-2-12-38(13-3-1)51(45-29-24-36-19-17-32-9-7-11-34-22-28-43(45)50(36)48(32)34)44-15-5-4-14-40(44)41-26-23-37(30-46(41)51)39-25-20-35-18-16-31-8-6-10-33-21-27-42(39)49(35)47(31)33/h1-30H |
Clé InChI |
LMJPOUZWCBNCHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)

![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)

![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)



![6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596860.png)
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)
